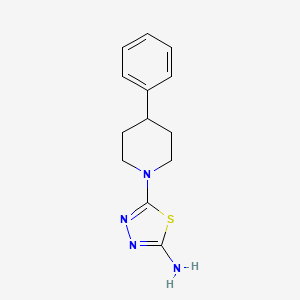
5-(4-Phenylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Phenylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the phenylpiperidine moiety suggests that it may exhibit biological activities similar to other piperidine derivatives, which are known for their wide range of therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Phenylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine typically involves the formation of the thiadiazole ring followed by the introduction of the phenylpiperidine moiety. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with hydrazine hydrate under acidic conditions to form the thiadiazole ring. The phenylpiperidine moiety can then be introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled to minimize side reactions and maximize the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(4-Phenylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the phenyl or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the compound .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive agent in various biological assays.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Phenylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets in the body. The phenylpiperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The thiadiazole ring may also contribute to the compound’s biological effects by interacting with different molecular pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and thiadiazole-containing molecules. Examples include:
4-Phenylpiperidine: Known for its analgesic properties.
1,3,4-Thiadiazole derivatives: Studied for their antimicrobial and anticancer activities.
Uniqueness
What sets 5-(4-Phenylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine apart is the combination of the phenylpiperidine and thiadiazole moieties, which may confer unique pharmacological properties. This dual functionality allows the compound to interact with multiple biological targets, potentially leading to a broader spectrum of activity .
Properties
Molecular Formula |
C13H16N4S |
|---|---|
Molecular Weight |
260.36 g/mol |
IUPAC Name |
5-(4-phenylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C13H16N4S/c14-12-15-16-13(18-12)17-8-6-11(7-9-17)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,14,15) |
InChI Key |
FSWUQLZZSDWMOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C3=NN=C(S3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


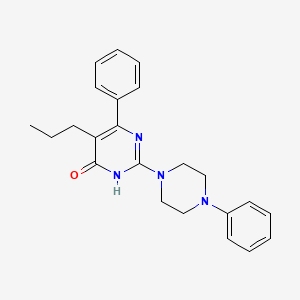
![2-(1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B11185654.png)
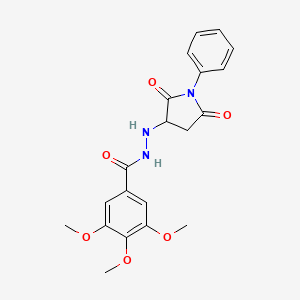
![1-ethyl-3'-(4-methoxyphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11185670.png)
![Ethyl 6-(3-nitrophenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate](/img/structure/B11185679.png)
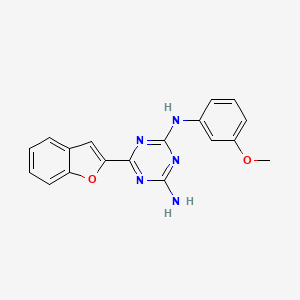
![1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine](/img/structure/B11185688.png)
![8-(3-Chlorophenyl)-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11185695.png)
![3,4-dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl(4-fluorophenyl)methanone](/img/structure/B11185706.png)
![2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B11185708.png)
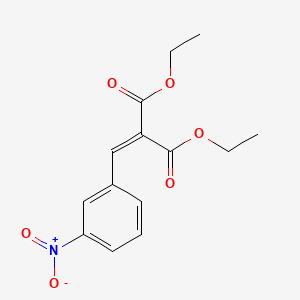
![(4E)-5-(2-fluorophenyl)-1-hexyl-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B11185720.png)
![4-bromo-N-[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B11185725.png)
![5-(1,3-benzodioxol-5-yl)-2-(benzylamino)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11185727.png)
